![molecular formula C22H25N3O5S2 B2698512 (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 443330-28-7](/img/structure/B2698512.png)
(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structural formula.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) focused on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base for photodynamic therapy (PDT). This research is significant as it explores the use of photodynamic therapy in cancer treatment, showcasing the potential of such compounds in generating singlet oxygen, a crucial factor for effective PDT. The synthesized compounds exhibited promising photophysical and photochemical properties, suggesting their applicability as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anti-inflammatory Agents
Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic activities. These compounds, featuring benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, were evaluated for their COX-1/COX-2 inhibition capabilities, presenting themselves as potent inhibitors with notable analgesic and anti-inflammatory effects. This study underlines the versatility of such chemical structures in developing new therapeutic agents with potential applications in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Synthesis and Characterization of Novel Compounds
Jagtap et al. (2010) embarked on synthesizing novel fluorobenzo-thiazole compounds with expected antimicrobial activities. The study highlighted the process of creating compounds with varied biological potentials, emphasizing the synthesis and pharmacological evaluation of these substances. The incorporation of sulfonamido thiazole into fluorobenzothiazoles aimed at discovering potent biodynamic agents, indicative of the broad applicability of these compounds in pharmacological research (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity or flammability, and any safety precautions that should be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
Please consult with a qualified professional or refer to the appropriate resources for specific information about this compound.
Propriétés
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-14-12-25(13-15(2)30-14)32(27,28)17-10-8-16(9-11-17)21(26)23-22-24(3)20-18(29-4)6-5-7-19(20)31-22/h5-11,14-15H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKJTDBGZLMOSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(C=CC=C4S3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2698430.png)
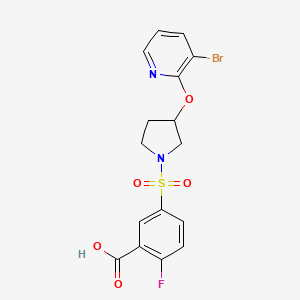
![N-benzyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2698432.png)
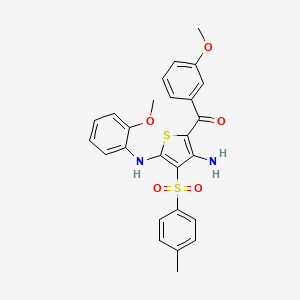
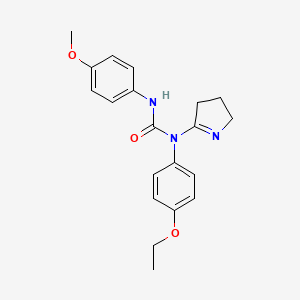
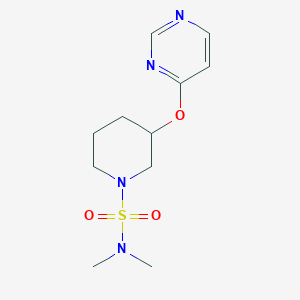
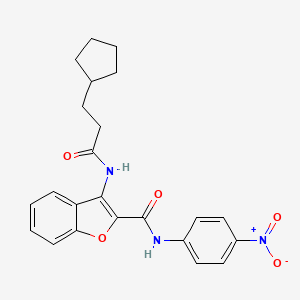
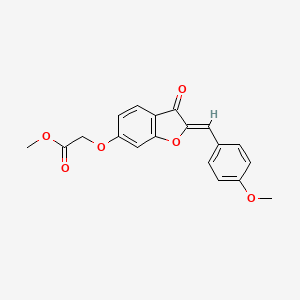
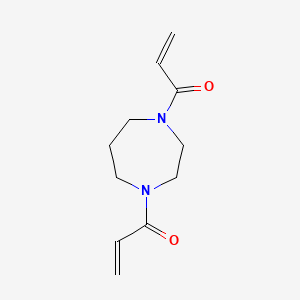
![6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2698443.png)
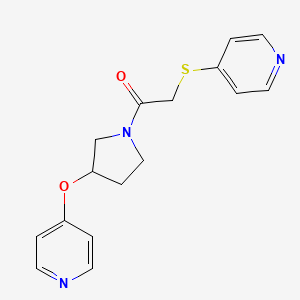
![(E)-N-[1-(3-Cyanophenyl)cyclopropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2698447.png)
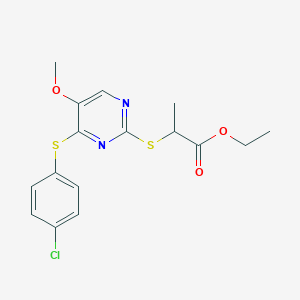
![2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2698452.png)